molecular formula C18H16BrN3O3 B11393166 2-(4-bromophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2-(4-bromophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B11393166
M. Wt: 402.2 g/mol
InChI Key: XLAJVTSWMMBUJT-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic organic compound that features a bromophenoxy group, an oxadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate acylating agent to form the 4-bromophenoxy intermediate.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This can be achieved by reacting 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.

    Coupling Reaction: The final step involves coupling the bromophenoxy intermediate with the oxadiazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the acetamide moiety.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis typically yields the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(4-bromophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring and bromophenoxy group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)ethanol
  • 4-benzyl-5-((4-bromophenoxy)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 3-((E)-{2-[2-(4-bromophenoxy)propionyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate

Uniqueness

2-(4-bromophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is unique due to its combination of a bromophenoxy group, an oxadiazole ring, and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H16BrN3O3

Molecular Weight

402.2 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide

InChI

InChI=1S/C18H16BrN3O3/c1-12-2-4-13(5-3-12)18-21-17(25-22-18)10-20-16(23)11-24-15-8-6-14(19)7-9-15/h2-9H,10-11H2,1H3,(H,20,23)

InChI Key

XLAJVTSWMMBUJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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